molecular formula C9H7Cl3 B12083014 Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-

Cat. No.: B12083014
M. Wt: 221.5 g/mol
InChI Key: YOTVMUGBFWLTAS-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-: is an organic compound with the molecular formula C₉H₇Cl₃ This compound is characterized by the presence of a benzene ring substituted with a chloro group and a 2,2-dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- typically involves the reaction of benzene derivatives with appropriate chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The subsequent cyclopropanation step can be achieved using reagents like dichlorocarbene or other cyclopropanating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules .

Medicine: Its unique structure can be exploited to design drugs with specific biological activities .

Industry: In the industrial sector, Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- involves its interaction with molecular targets through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions include the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate .

Comparison with Similar Compounds

  • Benzene, 1,4-dichloro-
  • Benzene, 1,4-dichloro-2-methyl-
  • (2,2-Dichlorocyclopropyl)benzene

Comparison:

Uniqueness: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is unique due to the presence of both the chloro and 2,2-dichlorocyclopropyl groups, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is a compound of significant interest in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including cytotoxic effects, potential applications in pest control, and mechanisms of action.

Chemical Structure and Properties

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- has a complex structure characterized by a chlorinated aromatic ring and a dichlorocyclopropyl group. This structural configuration contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

  • Cytotoxicity : Research indicates that Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells at specific concentrations.
  • Insecticidal Properties : The compound has also demonstrated insecticidal activity, making it a candidate for use in agricultural applications. Its effectiveness as an insecticide can be attributed to its ability to disrupt normal cellular functions in pests .

The mechanisms through which Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This process may involve the activation of caspases and the modulation of Bcl-2 family proteins.
  • Neurotoxic Effects : Some studies suggest that the compound may have neurotoxic effects, impacting neurotransmitter systems and potentially leading to neurodegenerative outcomes in exposed organisms .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- on various cancer cell lines (e.g., HeLa and MCF-7), researchers found that:

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Case Study 2: Insecticidal Activity

In agricultural studies comparing the insecticidal efficacy of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- with standard insecticides:

InsecticideMortality Rate (%) at 24h
Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-85
Standard Insecticide A90
Standard Insecticide B75

This data suggests that while effective, the compound's performance is comparable but slightly lower than some established insecticides .

Properties

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

1-chloro-4-(2,2-dichlorocyclopropyl)benzene

InChI

InChI=1S/C9H7Cl3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2

InChI Key

YOTVMUGBFWLTAS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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